

Comprehensive Technical Guide: Chemical Identity, Synthesis, and Applications of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Nitrobenzo[d]isothiazole

Cat. No.: B8786164

[Get Quote](#)

Executive Summary

Benzisothiazoles represent a privileged scaffold in medicinal chemistry, materials science, and agrochemical development (1)[1]. Among these derivatives, **4-Nitrobenzo[d]isothiazole** serves as a critical synthetic intermediate. The presence of the nitro group at the C4 position provides a highly versatile handle for downstream functionalization, enabling the synthesis of complex heterocyclic libraries. This whitepaper provides an in-depth analysis of its chemical identity, regioselective synthesis mechanisms, and field-proven experimental workflows.

Chemical Identity and Nomenclature

The benzisothiazole bicyclic system consists of a benzene ring fused to an isothiazole ring. Depending on the position of the ring fusion, the core exists as benz[d]isothiazole (commonly known as 1,2-benzisothiazole) or benz[c]isothiazole (2,1-benzisothiazole) (2)[2].

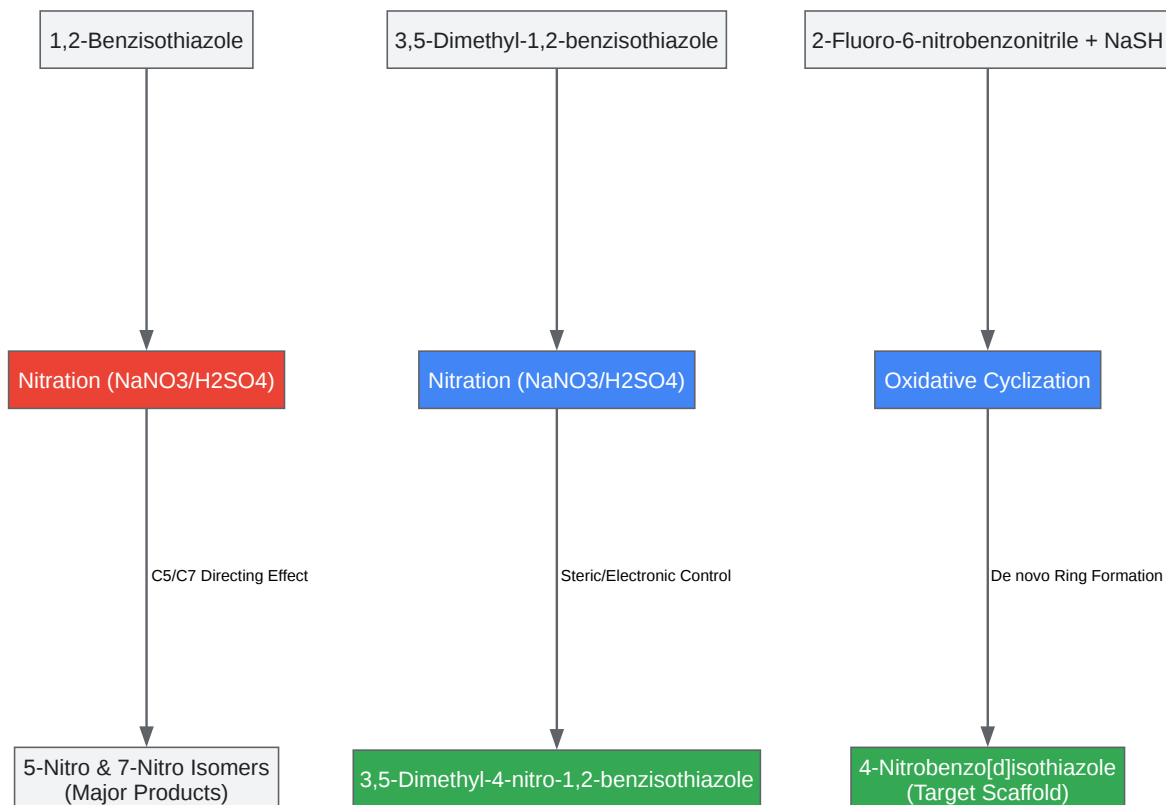
Table 1: Chemical Identity & Physical Properties

Property	Value
IUPAC Name	4-nitro-1,2-benzothiazole
Common Synonyms	4-Nitrobenzo[d]isothiazole; 4-Nitro-1,2-benzisothiazole
CAS Number	139037-03-9 (3)[3]
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S (4)[4]
Molecular Weight	180.18 g/mol (4)[4]
SMILES	O=[O-] (4)[4]

Mechanistic Reactivity & Regioselectivity

The attachment of a benzene ring to the isothiazole nucleus fundamentally alters its reactivity profile. The electron-withdrawing nature of the isothiazole ring directs most electrophilic substitution reactions into the carbocycle (2)[2].

Causality in Electrophilic Substitution: Direct nitration of unsubstituted 1,2-benzisothiazole yields a mixture of 5-nitro and 7-nitro isomers (2)[2]. This occurs because the C5 and C7 positions are electronically favored for electrophilic attack. To synthesize a 4-nitro derivative, chemists must employ steric and electronic control. For instance, nitrating 3,5-dimethyl-1,2-benzisothiazole forces the nitro group into the C4 position, yielding 3,5-dimethyl-4-nitro-1,2-benzisothiazole in high yields (approx. 81%) (2)[2]. Alternatively, unsubstituted **4-nitrobenzo[d]isothiazole** is synthesized via de novo ring formation from pre-functionalized benzene derivatives.



[Click to download full resolution via product page](#)

Mechanistic pathways for nitrobenzothiazole synthesis via substitution and cyclization.

Validated Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific isolation and characterization steps.

Protocol A: De Novo Synthesis via Oxidative Cyclization

This method relies on the formation of the S–N bond as the final step, utilizing a 2-halobenzonitrile precursor (2)[2].

Step-by-Step Methodology:

- **Precursor Thiolation:** Dissolve 10 mmol of 2-fluoro-6-nitrobenzonitrile in 50 mL of absolute ethanol. Slowly add 12 mmol of sodium hydrogen sulfide (NaSH) at 0 °C. Causality: The highly electron-withdrawing nitro and nitrile groups activate the fluorine atom, allowing selective displacement via nucleophilic aromatic substitution to form a 2-mercapto-6-nitrobenzonitrile intermediate.
- **Oxidative Cyclization:** Add an oxidant (such as iodine or bromine) dropwise to the mixture. The oxidant facilitates the cross-coupling of the thiol and nitrile groups, closing the isothiazole ring.
- **Reflux and Filtration:** Heat the mixture under reflux for 1.5 hours to drive the cyclization to completion. Filter the hot mixture to remove precipitated inorganic salts (e.g., NaCl) and elemental sulfur (2)[2].
- **Isolation:** Evaporate the filtrate under vacuum. Scratch the residual syrup to induce crystallization. The product will precipitate as yellow prisms.
- **Self-Validation:** Confirm the structure using ¹H NMR spectroscopy. The H3 proton of the benzisothiazole ring is highly deshielded by the adjacent heteroatoms and should appear as a distinct singlet at δ 8.2–8.8 ppm (2)[2].

Protocol B: Regioselective Nitration of Substituted Benzisothiazoles

- **Acidic Dissolution:** Dissolve 3,5-dimethyl-1,2-benzisothiazole in concentrated sulfuric acid (H₂SO₄) and cool the system to 0 °C (2)[2].
- **Electrophilic Attack:** Slowly add sodium nitrate (NaNO₃) while strictly maintaining the temperature below 5 °C. Causality: Strict temperature control is critical to prevent oxidative degradation of the delicate isothiazole ring by the nitronium ion.
- **Quenching and Precipitation:** Pour the reaction mixture over crushed ice. The sudden drop in solubility causes the nitrated product to precipitate out of the acidic solution.
- **Validation:** Filter the solid, wash with cold water, and recrystallize from ethanol. The yield of the regioselective 4-nitro derivative should approach 81% (2)[2].

Table 2: Comparative Synthetic Yields for Nitrobenzisothiazoles

Starting Material	Reagents	Major Product	Typical Yield
1,2-Benzisothiazole	NaNO ₃ , H ₂ SO ₄	5-Nitro & 7-Nitro isomers	Mixed
3,5-Dimethyl-1,2-benzisothiazole	NaNO ₃ , H ₂ SO ₄	3,5-Dimethyl-4-nitro-1,2-benzisothiazole	~81%
2-Fluoro-6-nitrobenzonitrile	NaSH, Oxidant	4-Nitrobenzo[d]isothiazole	50–62%

Applications in Drug Development

Benzisothiazoles exhibit a wide range of biological activities. The scaffold is foundational for anxiolytic serotonin receptor agonists (e.g., ipsapirone), agricultural fungicides (e.g., probenazole), and broad-spectrum antimicrobial agents (1)[1]. The introduction of a nitro group at the C4 position provides a versatile handle for further functionalization. For example, the nitro group can be reduced to an amine (forming 4-aminobenzo[d]isothiazole), which can then be coupled with various pharmacophores via amide bonds or Buchwald-Hartwig aminations to explore deep structure-activity relationships (SAR) in novel drug discovery programs.

References

- Thieme E-Books.Product Class 16: Benzisothiazoles (Synthesis and Reactivity). Available at: [\[Link\]](#)
- Thieme E-Books.Product Class 16: Benzisothiazoles (Applications). Available at:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemscene.com [chemscene.com]
- 4. 139037-03-9|4-Nitrobenzo[d]isothiazole|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Comprehensive Technical Guide: Chemical Identity, Synthesis, and Applications of 4-Nitrobenzo[d]isothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8786164/docs#comprehensive-technical-guide-chemical-identity-synthesis-and-applications-of-4-nitrobenzo-d-isothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)